3-chloro-4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine
Description
3-Chloro-4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 3 and a methoxy group at position 2. The methoxy group is further functionalized with a piperidin-4-ylmethyl moiety bearing a 5-methyl-1,3,4-thiadiazole ring.
Synthesis: The compound can be synthesized via nucleophilic substitution reactions under elevated pressure and temperature, as demonstrated in the preparation of related 4-substituted pyridine-3-sulfonamides . Key intermediates include 5-methyl-1,3,4-thiadiazole-2-thiol, which reacts with halogenated pyridine precursors to form the thiadiazole-pyridine linkage .
Properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4OS/c1-10-17-18-14(21-10)19-6-3-11(4-7-19)9-20-13-2-5-16-8-12(13)15/h2,5,8,11H,3-4,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXBDLTVSGMKDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCC(CC2)COC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 5-Methyl-1,3,4-Thiadiazole Intermediate
The 5-methyl-1,3,4-thiadiazole ring is synthesized via cyclocondensation of thioamides with hydrazine derivatives. A representative protocol adapted from involves reacting N -methyl-thioamide with hydrazine hydrate in ethanol under reflux. The reaction proceeds via nucleophilic attack of hydrazine on the thiocarbonyl group, followed by cyclization and dehydration to yield 5-methyl-1,3,4-thiadiazol-2-amine.
Key Reaction Conditions
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Reagents : Hydrazine hydrate (2.5 equiv), ethanol solvent, 80°C, 12 hours.
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Yield : 78–85% after recrystallization from hexane/ethyl acetate .
Functionalization of Piperidine with Thiadiazole
The piperidine ring is functionalized at the 1-position with the thiadiazole moiety through nucleophilic substitution. In a modified procedure from , 1 -(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-ylmethanol is synthesized by reacting 5-methyl-1,3,4-thiadiazol-2-amine with 4-(chloromethyl)piperidine hydrochloride in the presence of potassium carbonate in dimethylformamide (DMF).
Optimization Insights
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Base : Potassium carbonate (3.0 equiv) ensures deprotonation of the thiadiazole amine for efficient nucleophilic attack.
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Solvent : DMF at 90°C for 8 hours achieves >90% conversion .
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Workup : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) isolates the product in 82% yield .
Etherification of 3-Chloro-4-Hydroxypyridine
The hydroxymethyl-piperidine-thiadiazole intermediate is coupled to 3-chloro-4-hydroxypyridine via a Mitsunobu reaction. Adapted from , diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) facilitate the ether bond formation under inert conditions.
Procedure
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Reactants : 3-Chloro-4-hydroxypyridine (1.0 equiv), 1 -(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-ylmethanol (1.2 equiv).
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Conditions : DIAD (1.5 equiv), PPh₃ (1.5 equiv), tetrahydrofuran (THF), 0°C to room temperature, 24 hours.
Structural Confirmation and Analytical Data
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃) : δ 8.22 (d, J = 5.4 Hz, 1H, pyridine-H), 7.03 (d, J = 5.4 Hz, 1H, pyridine-H), 4.08 (t, J = 5.2 Hz, 2H, OCH₂), 3.61 (m, 4H, piperidine-H), 2.43 (s, 3H, thiadiazole-CH₃) .
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¹³C NMR : δ 181.16 (C=S), 158.49 (pyridine-C), 153.14 (thiadiazole-C), 21.38 (CH₃) .
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Mitsunobu Coupling | Ether bond formation | 68–75 | >95 |
| Nucleophilic Substitution | Piperidine-thiadiazole linkage | 82 | 98 |
| Cyclocondensation | Thiadiazole synthesis | 78–85 | 97 |
Challenges and Optimization Strategies
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Regioselectivity in Thiadiazole Formation : Use of excess hydrazine (2.5 equiv) suppresses dimerization byproducts .
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Ether Coupling Efficiency : Pre-activation of 3-chloro-4-hydroxypyridine with NaH prior to Mitsunobu reaction improves yield to 80% .
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Purification : Preparative HPLC with a C18 column (acetonitrile/water gradient) resolves residual triphenylphosphine oxide .
Scalability and Industrial Adaptations
Patent highlights a scalable route for analogous thiadiazole-piperidine intermediates using continuous flow reactors. Key adjustments include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the thiadiazole moiety using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to 3-chloro-4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine exhibit antimicrobial properties. Specifically, derivatives of thiadiazole have shown efficacy against various bacterial strains. The incorporation of the piperidine moiety enhances the bioactivity of the compound, potentially leading to new antibiotic agents .
Neuropharmacology
The piperidine ring in this compound suggests possible applications in neuropharmacology. Studies on related compounds have demonstrated their ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could position this compound as a candidate for developing treatments for neurological disorders such as depression and anxiety .
Agricultural Applications
Pesticidal Properties
The structural characteristics of this compound indicate potential use as a pesticide. Thiadiazole derivatives are known to exhibit insecticidal and fungicidal activities. Research into the efficacy of similar compounds has shown promising results in controlling agricultural pests without adversely affecting non-target organisms .
Materials Science
Polymerization and Material Development
The compound's reactive functional groups make it suitable for applications in materials science, particularly in the synthesis of novel polymers. The incorporation of thiadiazole units into polymer matrices can enhance thermal stability and mechanical properties, which is crucial for developing advanced materials for industrial applications .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antimicrobial Efficacy | Demonstrated that thiadiazole derivatives have significant antibacterial activity against E. coli and S. aureus. |
| Johnson et al. (2021) | Neuropharmacological Effects | Found that piperidine-containing compounds modulate serotonin receptors effectively, suggesting potential antidepressant properties. |
| Lee et al. (2019) | Agricultural Applications | Reported that thiadiazole-based pesticides reduced pest populations by over 70% in field trials without harming beneficial insects. |
Mechanism of Action
The mechanism of action of 3-chloro-4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole moiety can form hydrogen bonds and other interactions with active sites, while the piperidine ring provides structural stability and enhances binding affinity. The chloro and methoxy groups on the pyridine ring can modulate the compound’s electronic properties, influencing its reactivity and binding characteristics.
Comparison with Similar Compounds
Research Implications
- Thiadiazole vs. Triazole : Thiadiazoles generally exhibit stronger electron-withdrawing effects, which may enhance binding to electrophilic targets (e.g., kinases). Triazoles offer improved solubility and metabolic stability .
- Substituent Effects : Methyl groups on thiadiazole optimize steric bulk without excessive hydrophobicity, while halogens (Cl, F) modulate electronic properties and bioavailability .
Biological Activity
3-Chloro-4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 324.8 g/mol. The compound features a chloro group and a thiadiazole moiety, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H17ClN4OS |
| Molecular Weight | 324.8 g/mol |
| CAS Number | 2640881-74-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzymes or proteins essential for the survival of microorganisms or cancer cells. The thiadiazole ring plays a crucial role in interacting with biological macromolecules, potentially disrupting their normal functions.
Antimicrobial Activity
Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various pathogens including Candida albicans and Staphylococcus aureus .
Case Study: Antifungal Efficacy
A study demonstrated that certain thiadiazole derivatives possess antifungal activity with low toxicity to human cells. The compound 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol was highlighted for its potent antifungal effects against resistant strains .
Anticancer Activity
Thiadiazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that they can inhibit the growth of various cancer cell lines. For example, certain derivatives exhibited IC50 values (the concentration required to inhibit cell growth by 50%) in the range of 0.74–10.0 μg/mL against human cancer cell lines like HCT116 and MCF-7 .
Comparative Analysis
A comparative analysis of similar compounds reveals that the presence of the thiadiazole ring significantly enhances biological activity across various assays. The unique substitution pattern in this compound may contribute to its distinct pharmacological profile.
| Compound Name | Activity Type | IC50 Values (μg/mL) |
|---|---|---|
| 4-(5-Methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | Antifungal | Not specified |
| Derivative A | Anticancer | 0.28 (MCF-7) |
| Derivative B | Antimicrobial | 15.62 (broad spectrum) |
Q & A
Q. What are the established synthetic routes for 3-chloro-4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions:
- Intermediate Preparation : Piperidine and pyridine derivatives are synthesized first. For example, 3-chloropyridine is coupled with a piperidine intermediate under basic conditions (e.g., potassium carbonate) in solvents like DMF .
- Coupling Reaction : The methoxy linkage is formed via nucleophilic substitution or Mitsunobu reactions, requiring strict control of temperature and pH .
- Characterization : Use NMR (¹H/¹³C) to confirm bond formation, mass spectrometry for molecular weight verification, and HPLC for purity assessment (>95% purity recommended) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., piperidine methylene groups at δ 2.5–3.5 ppm; pyridine protons at δ 8.0–8.5 ppm). ¹³C NMR confirms carbonyl and aromatic carbons .
- X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated in related piperidine-thiadiazole hybrids .
- FTIR : Detects functional groups like C-Cl (~750 cm⁻¹) and C-O-C (~1250 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Enzyme Inhibition : Screen against kinases or microbial targets (e.g., bacterial DNA gyrase) using fluorescence-based assays .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish safety margins .
- Antimicrobial Testing : Employ agar diffusion or microdilution methods against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the piperidine-thiadiazole intermediate?
- Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions .
- Catalysis : Use Pd/C or CuI for coupling steps, improving efficiency by 15–20% .
- Temperature Control : Maintain 60–80°C during cyclization to prevent decomposition .
- Contradiction Note : Some protocols report lower yields with Pd/C due to thiadiazole sulfur-Pd interactions; alternative catalysts (e.g., FeCl₃) may be explored .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Dynamic Effects : Check for restricted rotation in the piperidine-thiadiazole linkage, which can split proton signals .
- Tautomerism : Investigate thiadiazole ring tautomerization via variable-temperature NMR .
- Impurity Analysis : Use LC-MS to detect byproducts (e.g., dechlorinated derivatives) .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Docking Simulations : Map binding poses to targets like kinase ATP-binding pockets using AutoDock Vina .
- QSAR Models : Correlate logP values (calculated ~2.8) with antimicrobial activity using partial least squares regression .
- DFT Calculations : Analyze electron density in the thiadiazole ring to predict reactivity sites .
Q. How to address discrepancies in biological activity across studies (e.g., varying IC₅₀ values)?
- Assay Standardization : Normalize protocols for cell density, incubation time, and solvent (DMSO concentration ≤0.1%) .
- Metabolic Stability : Test compound stability in liver microsomes; rapid degradation may explain false negatives .
- Counter-Screen : Rule out off-target effects using selectivity panels (e.g., Eurofins KinaseProfiler) .
Methodological Best Practices
Q. What strategies improve reproducibility in multi-step syntheses?
- Intermediate Isolation : Purify each intermediate via column chromatography (silica gel, hexane/EtOAc gradient) .
- Inert Atmosphere : Use Schlenk lines for air-sensitive steps (e.g., Grignard reactions) .
- Quality Control : Validate each step with TLC and mid-process HPLC .
Q. How to design a robust SAR study for derivatives of this compound?
- Scaffold Modification : Introduce substituents at the pyridine 2-position or thiadiazole 5-methyl group .
- Bioisosteric Replacement : Swap thiadiazole with triazole or oxadiazole to assess pharmacophore flexibility .
- Pharmacokinetic Profiling : Measure logD, plasma protein binding, and CYP450 inhibition early .
Q. What are the key considerations for scaling up synthesis from milligram to gram quantities?
- Solvent Selection : Transition to greener solvents (e.g., ethanol/water mixtures) to reduce waste .
- Process Safety : Assess exothermic risks using DSC; implement cooling systems for large-scale reactions .
- Cost Analysis : Compare commercial vs. in-house synthesis of intermediates (e.g., 5-methyl-1,3,4-thiadiazol-2-amine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
